Cas no 72470-51-0 (BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL)-)

BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL)- Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL)-
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- MDL: MFCD09035873
- Inchi: InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15)
- InChI Key: QOIPJVLRQGAKQX-UHFFFAOYSA-N
- SMILES: CC1=NN=NN1C2=CC=CC=C2C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB529367-1 g |
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid; . |
72470-51-0 | 1g |
€322.50 | 2023-07-11 | ||
abcr | AB529367-500 mg |
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid; . |
72470-51-0 | 500MG |
€254.60 | 2023-01-06 | ||
abcr | AB529367-500mg |
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid; . |
72470-51-0 | 500mg |
€269.00 | 2025-02-19 | ||
OTAVAchemicals | 2233630-100MG |
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
72470-51-0 | 95% | 100MG |
$200 | 2023-06-30 | |
OTAVAchemicals | 2233630-250MG |
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
72470-51-0 | 95% | 250MG |
$250 | 2023-06-30 | |
OTAVAchemicals | 2233630-1G |
2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
72470-51-0 | 95% | 1G |
$375 | 2023-06-30 | |
A2B Chem LLC | AI98484-500mg |
2-(5-methyl-1H-tetrazol-1-yl)benzoic acid |
72470-51-0 | >95% | 500mg |
$467.00 | 2024-04-19 | |
abcr | AB529367-1g |
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid; . |
72470-51-0 | 1g |
€317.00 | 2025-02-19 | ||
Matrix Scientific | 182690-0.500g |
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid |
72470-51-0 | 0.500g |
$240.00 | 2023-09-10 | ||
A2B Chem LLC | AI98484-1g |
2-(5-methyl-1H-tetrazol-1-yl)benzoic acid |
72470-51-0 | >95% | 1g |
$509.00 | 2024-04-19 |
BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL)- Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL)-
Introduction to BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL) and Its Significance in Modern Chemical Research
BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL), with the CAS number 72470-51-0, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative of benzoic acid combines the stability and aromatic properties of benzoic acid with the unique electronic and structural characteristics of the 5-methyltetrazole moiety. The integration of these structural features has opened up new avenues for exploring its potential applications in drug development, material science, and biochemical studies.
The compound's molecular structure, featuring a benzene ring substituted at the 2-position with a 5-methyltetrazole group, imparts distinct chemical properties that make it a valuable candidate for various synthetic and analytical applications. The tetrazole ring, known for its stability and reactivity, interacts with biological systems in ways that are different from traditional heterocycles such as pyridine or furan. This unique interaction profile has been leveraged in recent studies to develop novel bioactive molecules.
In recent years, BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL) has been studied for its potential as an intermediate in the synthesis of pharmaceuticals. Researchers have been particularly interested in its ability to serve as a precursor for more complex molecules that exhibit pharmacological activity. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes that are implicated in inflammatory responses and neurodegenerative diseases. The benzoic acid moiety provides a scaffold that can be modified to enhance binding affinity and selectivity, while the tetrazole group introduces a site for further functionalization.
One of the most compelling aspects of BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL) is its role in the development of new materials. The compound's ability to form coordination complexes with metal ions has been explored in the context of catalysis and material science. These complexes can exhibit unique electronic properties that make them suitable for use in organic light-emitting diodes (OLEDs), sensors, and other advanced technological applications. The versatility of this compound lies in its dual functionality: it can act as both a ligand and a substrate for further chemical transformations.
Recent advancements in computational chemistry have also contributed to a deeper understanding of BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL)'s reactivity and mechanism of action. Molecular modeling studies have revealed insights into how the compound interacts with biological targets at the atomic level. These insights have guided the design of more effective derivatives with improved pharmacokinetic profiles. For example, computational predictions have helped identify structural modifications that enhance solubility and reduce metabolic clearance, making the compound more suitable for therapeutic use.
The synthesis of BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL) is another area where significant progress has been made. Modern synthetic methodologies have enabled researchers to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications. Catalytic processes have been particularly effective in streamlining the synthesis pathway, reducing waste and improving efficiency. These advancements have made it possible to explore more complex derivatives and analogs without compromising on cost or scalability.
In conclusion, BENZOIC ACID, 2-(5-METHYL-1H-TETRAZOL-1-YL) represents a fascinating intersection of organic chemistry, biochemistry, and materials science. Its unique structure and versatile reactivity make it a valuable tool for researchers working on cutting-edge problems in drug discovery and material development. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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